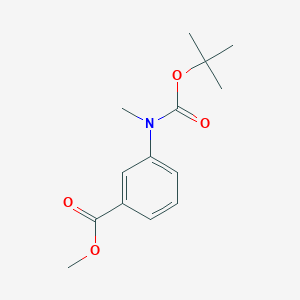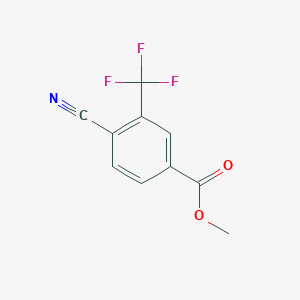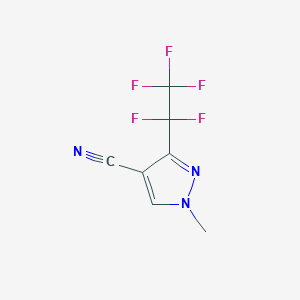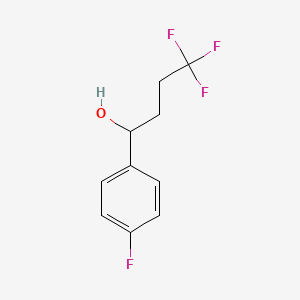
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol (TFFB) is an organic compound with a molecular formula of C10H12F3O. It is a colorless liquid with a high boiling point of 162.5°C and a low freezing point of -37.5°C. TFFB is a versatile compound with many applications in the chemical and pharmaceutical industries. It is used as a reagent for the synthesis of various organic compounds, as a solvent for the extraction of other compounds, and as a starting material for the production of pharmaceuticals. TFFB has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer’s disease.
科学研究应用
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and fragrances. It has also been used as a solvent for the extraction of other compounds, such as essential oils. Additionally, 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer’s disease.
作用机制
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has been studied for its potential mechanism of action. It has been shown to interfere with the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has been shown to inhibit the activity of certain proteins, such as phospholipase A2 (PLA2), which is involved in the production of inflammatory compounds.
Biochemical and Physiological Effects
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has been studied for its potential biochemical and physiological effects. It has been shown to reduce inflammation, pain, and swelling in laboratory animals. Additionally, 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has been shown to reduce the production of certain inflammatory compounds, such as prostaglandins and leukotrienes. Furthermore, 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has been shown to possess antioxidant activity, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized from commercially available starting materials. Additionally, 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol is a relatively stable compound, making it suitable for long-term storage. However, 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol is a highly flammable compound and should be handled with care. Additionally, 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol is a relatively toxic compound and should be handled with appropriate safety precautions.
未来方向
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol has potential applications in the treatment of various diseases, including cancer and Alzheimer’s disease. Additionally, further research is needed to explore the potential mechanism of action of 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol and to identify any potential side effects. Furthermore, further research is needed to explore the potential applications of 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol in the synthesis of other organic compounds, such as pharmaceuticals, pesticides, and fragrances. Finally, further research is needed to explore the potential uses of 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol as a solvent for the extraction of other compounds, such as essential oils.
合成方法
4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol can be synthesized from 4-fluorobenzaldehyde and trifluoroacetic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen, in order to prevent oxidation of the reactants. The reaction is typically run at a temperature of 80-90°C for 2-3 hours. The reaction produces a mixture of 4,4,4-Trifluoro-1-(4-fluorophenyl)butan-1-ol and 4-fluorobenzaldehyde trifluoroacetate, which can be separated by distillation.
属性
IUPAC Name |
4,4,4-trifluoro-1-(4-fluorophenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O/c11-8-3-1-7(2-4-8)9(15)5-6-10(12,13)14/h1-4,9,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSBLDRNEFPZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

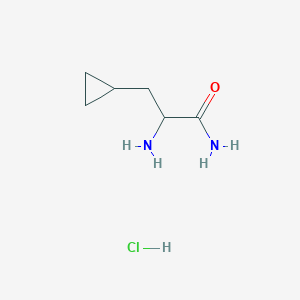
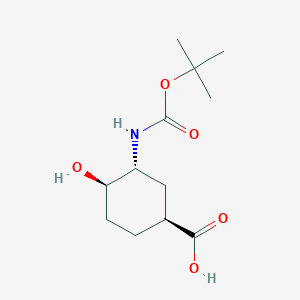
![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)
![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)
